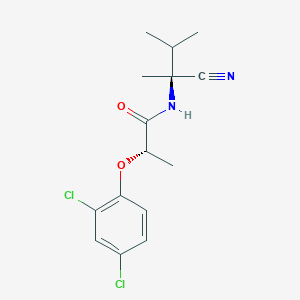

(S,S)-fenoxanil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S,S)-fenoxanil is the stereoisomer of N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide obtained by formal condensation of the carboxy group of (S)-2-(2,4-dichlorophenoxy)propanoic acid with the amino group of (S)-2-amino-2,3-dimethylbutanenitrile. It is an enantiomer of a (R,R)-fenoxanil.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

(S,S)-Fenoxanil operates as a melanin biosynthesis inhibitor, targeting the enzyme that converts 3,4-dihydroxyphenylalanine (DOPA) into melanin. This inhibition disrupts the protective structures of fungal pathogens, enhancing their susceptibility to environmental stresses and improving the efficacy of other fungicides when used in combination .

Delivery Mechanisms

Recent studies have demonstrated innovative methods for delivering this compound to plants. One notable approach involves using mesoporous silica nanoparticles (MSNs) as carriers. These nanoparticles facilitate the uptake and distribution of this compound within plant tissues, significantly enhancing its effectiveness. Research indicates that after treatment with Fenoxanil-loaded MSNs, concentrations in rice roots increased from 0.04 mg/kg to 0.11 mg/kg over ten days, indicating effective translocation within plant tissues .

Table 1: Uptake and Distribution of this compound in Rice Plants

| Time (Days) | Concentration in Roots (mg/kg) | Concentration in Water (mg/L) |

|---|---|---|

| 0 | 0.04 | Initial concentration |

| 5 | 0.07 | Decreased |

| 10 | 0.11 | Further decreased |

Environmental Safety

The application of this compound via MSNs poses a low risk of accumulation in rice plants, which is crucial for food safety assessments . The slow and sustained release profile observed with these nanoparticles ensures that effective concentrations are maintained over extended periods without excessive environmental impact.

Health Implications

While primarily used in agriculture, research into the health implications of this compound is limited but growing. Its role as a pesticide necessitates an understanding of its environmental fate and potential effects on human health.

Toxicological Studies

Studies have evaluated the eco-toxicity and human health risks associated with this compound. These assessments are critical for regulatory approvals and safe usage guidelines in agricultural practices .

Analytical Methods

The detection and quantification of this compound in various matrices have been facilitated by advancements in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recent research has developed effective methods for analyzing this compound from biological samples, enhancing our understanding of its behavior in both environmental and biological contexts .

Case Study 1: Efficacy in Rice Cultivation

A study conducted on rice plants treated with Fen@MSNs demonstrated significant improvements in disease resistance against rice blast. The results indicated that not only did the use of this compound improve yield but also reduced the overall pesticide load required due to its enhanced delivery system .

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental impact of this compound highlighted its degradation pathways in aquatic systems. This study concluded that while it is effective as a fungicide, careful management is necessary to mitigate potential risks associated with runoff into water bodies .

Propriétés

Formule moléculaire |

C15H18Cl2N2O2 |

|---|---|

Poids moléculaire |

329.2 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-2-cyano-3-methylbutan-2-yl]-2-(2,4-dichlorophenoxy)propanamide |

InChI |

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)/t10-,15+/m0/s1 |

Clé InChI |

IUOKJNROJISWRO-ZUZCIYMTSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@](C)(C#N)C(C)C)OC1=C(C=C(C=C1)Cl)Cl |

SMILES canonique |

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.